molecular formula C7H9Cl2NO2S B2823825 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride CAS No. 194229-22-6

3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride

Cat. No.: B2823825
CAS No.: 194229-22-6
M. Wt: 242.11
InChI Key: RYLXELDMJXHSRJ-UHFFFAOYSA-N
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Description

3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H8ClNO2S·HCl It is a derivative of propanoic acid, featuring an amino group and a chlorinated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxylic acid and an appropriate amine source.

    Amidation Reaction: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride (SOCl2) followed by reaction with ammonia (NH3) or an amine.

    Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides under appropriate conditions.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Biological Studies: It is employed in studies investigating the biological activity of thiophene derivatives, including their antimicrobial and anticancer properties.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the thiophene ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the nature of the compound being synthesized.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride
  • 3-Amino-3-(4-chlorothiophen-2-yl)propanoic acid hydrochloride
  • 3-Amino-3-(5-bromothiophen-2-yl)propanoic acid hydrochloride

Uniqueness

3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride is unique due to the specific position of the chlorine atom on the thiophene ring, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

3-amino-3-(5-chlorothiophen-2-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S.ClH/c8-6-2-1-5(12-6)4(9)3-7(10)11;/h1-2,4H,3,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLXELDMJXHSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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